
Phénylacétate d’isoeugénol
Vue d'ensemble
Description
Isoeugenol phenylacetate, also known as fema 2477 or isoeugenyl alpha-toluate, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Isoeugenol phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenol phenylacetate is primarily located in the membrane (predicted from logP). Isoeugenol phenylacetate has a sweet, cinnamon, and clove taste.
Applications De Recherche Scientifique
Ingrédient de parfum
Le phénylacétate d’isoeugénol est souvent utilisé comme ingrédient de parfum en raison de son odeur douce, épicée, de clou de girofle, de cannelle, florale et de miel . Il est couramment utilisé dans la formulation d’une grande variété de produits cosmétiques et de soins personnels.
Agent aromatisant
En plus de son utilisation dans les parfums, le this compound peut également être utilisé comme agent aromatisant. Ses caractéristiques douces et épicées le rendent approprié pour une utilisation dans certains produits alimentaires et boissons .
Études dermatologiques
Le this compound a été utilisé dans des études dermatologiques, en particulier dans le contexte de la dermatite de contact. Il a été testé par patch sur des patients suspectés de dermatite de contact .
Études d’allergénicité
Ce composé a été étudié pour ses propriétés allergènes potentielles. Dans certains cas, des réactions positives ont été observées lorsqu’il a été testé par patch sur des patients .
Recherche chimique
Le this compound peut être utilisé dans la recherche chimique en raison de sa structure et de ses propriétés uniques. Il peut servir de composé de référence ou de réactif dans diverses réactions chimiques .
Évaluation de la sécurité
Le Research Institute for Fragrance Materials (RIFM) a effectué une évaluation de la sécurité du this compound . De telles évaluations sont cruciales pour déterminer les niveaux d’utilisation sûrs de ce composé dans diverses applications.
Mécanisme D'action
Isoeugenyl phenylacetate is a synthetic chemical compound with a molecular formula of C18H18O3 . It is a yellow, clear, viscous liquid with a spicy odor described as 'sweet, spice, clove and cinnamon, floral and honey’ . This article will delve into the mechanism of action of Isoeugenyl phenylacetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
The bacterial PAA pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Result of Action
It is known that related compounds can have effects such as antimicrobial activity and involvement in biofilm formation
Safety and Hazards
Analyse Biochimique
Cellular Effects
It has been suggested that the compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCMLYMJHKLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059508 | |
| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; sweet vanilla, clove-like and honey aroma | |
| Record name | Isoeugenyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
| Record name | Isoeugenyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.113-1.117 | |
| Record name | Isoeugenyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-24-1 | |
| Record name | Isoeugenyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-prop-1-enylphenyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, isoeugenyl phenylacetate can cause allergic contact dermatitis. The study found that 16 out of 2261 patients tested positive for contact allergy to isoeugenyl phenylacetate. [] Interestingly, 15 out of these 16 patients also showed a concomitant allergy to isoeugenol. [] This high rate of concomitant reactivity suggests a potential for cross-reactivity between isoeugenol and isoeugenyl phenylacetate. This means individuals allergic to isoeugenol may also react to isoeugenyl phenylacetate, possibly due to shared chemical structures or metabolic pathways in the skin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




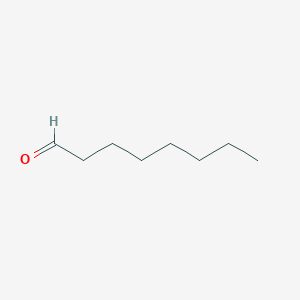
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
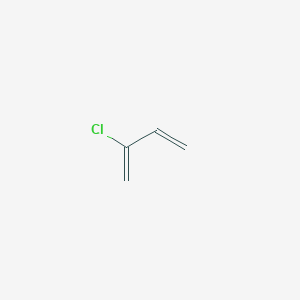
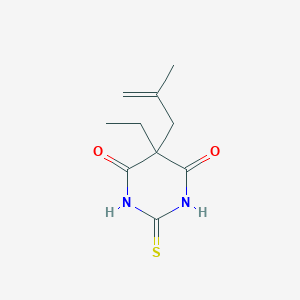

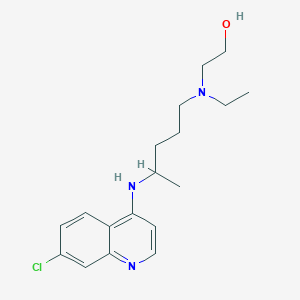
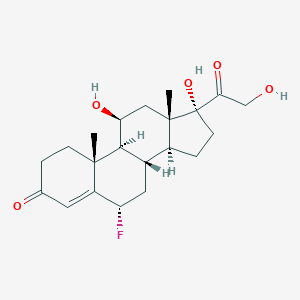

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)



